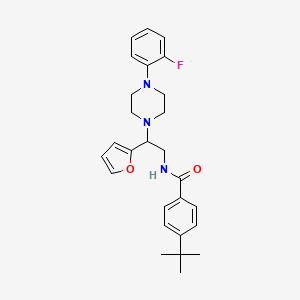

4-(tert-butyl)-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

4-tert-butyl-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32FN3O2/c1-27(2,3)21-12-10-20(11-13-21)26(32)29-19-24(25-9-6-18-33-25)31-16-14-30(15-17-31)23-8-5-4-7-22(23)28/h4-13,18,24H,14-17,19H2,1-3H3,(H,29,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBHNRMGFNJCYDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NCC(C2=CC=CO2)N3CCN(CC3)C4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(tert-butyl)-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)benzamide is a complex organic compound that has attracted attention for its potential biological activities, particularly in medicinal chemistry. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features several notable structural elements:

- tert-butyl group : Enhances lipophilicity.

- Fluorophenyl group : May increase binding affinity to biological targets.

- Piperazine ring : Commonly associated with various pharmacological effects.

- Furan moiety : Known for diverse biological activities.

The mechanism of action of this compound involves its interaction with specific receptors and enzymes. The presence of the piperazine and fluorophenyl groups contributes to its binding affinity and specificity towards biological targets.

Potential Targets

- Receptor Binding : The compound may act as a ligand for various receptors, influencing signaling pathways.

- Enzyme Modulation : It can potentially inhibit or activate enzymes involved in critical biological processes.

Biological Activity Overview

The compound has been investigated for various biological activities, including:

Anticancer Activity

Research indicates that compounds containing piperazine and furan moieties exhibit significant anticancer properties. For instance, studies have shown that derivatives similar to this compound can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms .

Antimicrobial Activity

The furan component has been associated with antimicrobial properties. Compounds structurally related to this compound have demonstrated efficacy against various bacterial strains, outperforming traditional antibiotics in some cases .

Table 1: Biological Activities of Related Compounds

| Compound Name | Activity Type | IC50/EC50 Value | Reference |

|---|---|---|---|

| Compound A | Anticancer | 18 μM | |

| Compound B | Antimicrobial | 10 μg/mL | |

| Compound C | Enzyme Inhibition | 5 μM |

Case Studies

- Anticancer Research : A study evaluated the anticancer effects of compounds similar to this compound on human breast cancer cells. The results indicated significant inhibition of cell growth with an IC50 value of 18 μM .

- Antimicrobial Studies : Another investigation focused on the antimicrobial properties of furan-based compounds. The tested derivatives exhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria, suggesting the potential for developing new antibiotics .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of piperazine, including the compound , exhibit significant antimicrobial properties. For instance, compounds containing piperazine structures have been shown to inhibit the growth of various gram-positive bacteria and have been explored as potential treatments for resistant infections .

Case Study : A study highlighted the synthesis of piperazine derivatives that demonstrated effective antimicrobial activity against Mycobacterium tuberculosis. The tested compounds showed promising inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM .

Anticancer Potential

The compound's structure suggests potential efficacy against cancer cells. Research has demonstrated that piperazine derivatives can target cancer cell lines effectively. For example, one study reported that certain piperazine-based compounds exhibited moderate to significant efficacy against human breast cancer cells, with IC50 values indicating effective cytotoxicity .

Data Table: Anticancer Activity of Piperazine Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5e | Breast Cancer | 10.5 |

| 6k | Lung Cancer | 8.3 |

| 7e | Colon Cancer | 12.0 |

Neurological Applications

The compound has been investigated for its effects on neurological conditions due to its structural similarity to known neuroactive agents. Piperazine derivatives have been linked to modulation of neurotransmitter systems, which may provide therapeutic benefits in treating disorders like anxiety and depression.

Research Insight : A study on related compounds indicated that they could act as selective serotonin reuptake inhibitors (SSRIs), suggesting that the compound might also influence mood regulation through similar mechanisms .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological profile of such compounds. Modifications in the molecular structure can significantly impact biological activity and selectivity towards specific targets.

Key Findings :

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Piperazine Ring Modifications

4-(tert-butyl)-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)benzamide

- Key Difference : The fluorine substituent on the phenyl ring is at the para position instead of ortho (as in the target compound).

- Impact : The ortho-fluorine in the target compound may enhance steric hindrance or alter electronic interactions with receptors compared to the para-substituted analog. This positional change could influence binding affinity and selectivity for dopamine D2/D3 receptors .

N-(2-(2-(4-(2-chlorophenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide

- Key Differences :

- Chlorine replaces fluorine on the phenyl ring.

- Thiophene-3-yl substitutes furan-2-yl.

- Ethoxy linker replaces ethyl group.

- Impact: Chlorine’s higher electronegativity and larger atomic radius may enhance receptor binding but reduce metabolic stability. The ethoxy linker could reduce conformational flexibility, affecting binding kinetics .

Aromatic Group Modifications

N'-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-N-[2-(1H-indol-3-yl)ethyl]ethanediamide

- Key Difference : Ethanediamide and indole-ethyl groups replace the benzamide core.

- Impact : The indole moiety, a bioisostere for benzamide, may engage in π-π stacking or hydrogen bonding with receptors. Ethanediamide’s polar nature could enhance solubility but reduce membrane permeability .

4-(thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one

- Key Differences :

- Trifluoromethylphenyl replaces 2-fluorophenyl on piperazine.

- Thiophene-2-yl substitutes furan-2-yl.

- Ketone linker replaces benzamide.

- Impact: The trifluoromethyl group’s strong electron-withdrawing effect may enhance receptor binding but reduce metabolic stability.

Core Structure Variations

N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-4-nitro-N-(2-pyridyl)benzamide

- Key Differences :

- Methoxyphenyl replaces fluorophenyl on piperazine.

- Nitrobenzamide and pyridyl groups substitute tert-butyl benzamide.

- Impact: The methoxy group’s electron-donating nature may reduce receptor affinity compared to fluorine.

Hypothesized Pharmacological Implications

- Fluorine Position : Ortho-fluorine (target) vs. para-fluorine () may confer distinct selectivity profiles for serotonin (5-HT1A) vs. dopamine receptors.

- Heterocycle Choice : Furan’s oxygen vs. thiophene’s sulfur alters electronic properties and lipophilicity, impacting CNS penetration and metabolic stability.

- Linker Flexibility: Ethyl vs.

Q & A

Q. Advanced

- Assay standardization : Use consistent buffer conditions (pH 7.4, 25°C) and enzyme sources (e.g., recombinant human kinases).

- Data normalization : Include positive controls (e.g., staurosporine for kinases) to account for batch-to-batch variability .

- Contradiction resolution : If IC₅₀ values vary, assess purity (HPLC/MS) and solubility (DSC/TGA). Poor solubility may artificially lower activity .

- Computational docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to confirm binding modes and affinity trends .

How does the tert-butyl group influence the compound’s pharmacokinetic properties?

Basic

The tert-butyl moiety enhances:

- Lipophilicity : Increases membrane permeability (logP >3.5), critical for CNS-targeting agents.

- Metabolic stability : Steric hindrance reduces oxidation by cytochrome P450 enzymes .

- Crystallinity : Improves solubility in organic solvents, aiding purification .

What advanced techniques characterize the compound’s solid-state polymorphism?

Q. Advanced

- DSC/TGA : Identify thermal transitions (melting points, decomposition) to detect polymorphs .

- PXRD : Compare diffraction patterns with simulated data from single-crystal structures .

- Solid-state NMR : Resolve conformational differences in piperazine or benzamide groups .

How can researchers optimize reaction yields during scale-up synthesis?

Q. Advanced

- Solvent selection : Replace acetonitrile with toluene for better reflux control and reduced byproducts .

- Catalysis : Use phase-transfer catalysts (e.g., TBAB) to enhance nucleophilic substitution efficiency .

- Process monitoring : Implement inline FTIR or PAT (Process Analytical Technology) to track intermediate formation .

What role does the 2-fluorophenyl group play in receptor binding affinity?

Q. Basic

- Electron-withdrawing effect : The fluorine atom stabilizes aromatic stacking with hydrophobic receptor pockets (e.g., serotonin or dopamine receptors) .

- Conformational rigidity : Restricts piperazine rotation, favoring bioactive conformations .

How can computational models predict the compound’s ADMET properties?

Q. Advanced

- QSAR modeling : Train models on datasets of similar benzamides to estimate absorption (Caco-2 permeability) and toxicity (hERG inhibition) .

- MD simulations : Simulate blood-brain barrier penetration using lipid bilayer models (e.g., CHARMM-GUI) .

- Metabolite prediction : Use software like Meteor (Lhasa Ltd.) to identify potential oxidative or conjugative metabolites .

What strategies mitigate racemization during chiral synthesis of the furan-ethyl moiety?

Q. Advanced

- Chiral auxiliaries : Use (R)- or (S)-BINOL to control stereochemistry during alkylation .

- Low-temperature conditions : Perform reactions at -20°C to minimize epimerization .

- Analytical validation : Confirm enantiopurity via chiral HPLC (Chiralpak AD-H column) .

How do structural modifications (e.g., replacing furan with thiophene) impact bioactivity?

Q. Advanced

- SAR analysis : Synthesize analogs and compare IC₅₀ values against target enzymes (e.g., acetylcholinesterase for Alzheimer’s research) .

- Electrostatic potential maps : Use DFT calculations (Gaussian 09) to evaluate electronic differences between heterocycles .

- Solubility testing : Assess aqueous solubility (shake-flask method) to balance lipophilicity and bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.